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Compound of Interest

Compound Name: Octanophenone

Cat. No.: B1677104 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 1-phenyl-1-octanone, 1-

phenyl-2-octanone, 1-phenyl-3-octanone, and 4-phenyl-2-octanone reveals key differences in

their molecular fingerprints, providing researchers, scientists, and drug development

professionals with a valuable guide for their identification and characterization.

The positional isomerism in octanophenones, where the phenyl group and carbonyl group

occupy different locations on the octanoyl chain, gives rise to distinct spectroscopic properties.

This guide provides a comprehensive comparison of four such isomers, leveraging Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to

elucidate their structural nuances.

Unveiling the Structures: A Comparative Data
Overview
The spectroscopic data for the four octanophenone isomers are summarized below,

highlighting the key diagnostic features that enable their differentiation.

Table 1: ¹H NMR Spectroscopic Data for Octanophenone Isomers (CDCl₃)
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Compound
Aromatic Protons
(ppm)

Protons α to
Carbonyl (ppm)

Other Aliphatic
Protons (ppm)

1-Phenyl-1-octanone
~7.95 (d, 2H), ~7.55

(t, 1H), ~7.45 (t, 2H)
~2.95 (t, 2H)

~1.70 (m, 2H), ~1.30

(m, 8H), ~0.90 (t, 3H)

1-Phenyl-2-octanone ~7.20-7.35 (m, 5H) ~3.65 (s, 2H)

~2.40 (t, 2H), ~1.55

(m, 2H), ~1.25 (m,

6H), ~0.88 (t, 3H)

1-Phenyl-3-octanone ~7.15-7.30 (m, 5H)
~2.75 (t, 2H), ~2.40 (t,

2H)

~1.55 (m, 2H), ~1.25

(m, 6H), ~0.90 (t, 3H)

4-Phenyl-2-octanone ~7.10-7.30 (m, 5H)
~2.10 (s, 3H), ~2.70

(d, 2H)

~3.10 (m, 1H), ~1.60

(m, 2H), ~1.25 (m,

4H), ~0.85 (t, 3H)

Table 2: ¹³C NMR Spectroscopic Data for Octanophenone Isomers (CDCl₃)

Compound
Carbonyl Carbon
(C=O) (ppm)

Aromatic Carbons
(ppm)

Aliphatic Carbons
(ppm)

1-Phenyl-1-octanone ~200.5
~137.0, ~133.0,

~128.5, ~128.0

~38.5, ~31.5, ~29.0,

~29.0, ~24.0, ~22.5,

~14.0

1-Phenyl-2-octanone ~209.0
~134.5, ~129.0,

~128.5, ~127.0

~50.0, ~43.0, ~31.5,

~29.0, ~23.5, ~22.5,

~14.0

1-Phenyl-3-octanone ~211.0
~141.5, ~128.5,

~128.0, ~126.0

~45.0, ~40.0, ~30.0,

~29.0, ~23.5, ~22.5,

~14.0

4-Phenyl-2-octanone ~208.5
~142.5, ~128.5,

~127.0, ~126.0

~51.0, ~45.0, ~36.0,

~31.5, ~29.0, ~22.5,

~14.0

Table 3: Key IR Absorption Frequencies for Octanophenone Isomers (cm⁻¹)
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Compound C=O Stretch
Aromatic C=C
Stretch

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

1-Phenyl-1-

octanone
~1685 ~1600, ~1450 ~3060 ~2950-2850

1-Phenyl-2-

octanone
~1715

~1605, ~1495,

~1455
~3030 ~2930-2860

1-Phenyl-3-

octanone
~1710

~1600, ~1495,

~1450
~3030 ~2930-2855

4-Phenyl-2-

octanone
~1715

~1600, ~1495,

~1450
~3030 ~2930-2860

Table 4: Mass Spectrometry Data (m/z) for Octanophenone Isomers

Compound Molecular Ion (M⁺) Key Fragment Ions

1-Phenyl-1-octanone 204
105 (C₆H₅CO⁺), 120, 77

(C₆H₅⁺)

1-Phenyl-2-octanone 204 91 (C₇H₇⁺), 113, 43

1-Phenyl-3-octanone 204 91 (C₇H₇⁺), 105, 71, 43

4-Phenyl-2-octanone 204 133, 105, 91 (C₇H₇⁺), 43

Experimental Protocols
The spectroscopic data presented were acquired using standard analytical techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at

a proton frequency of 400 MHz. For ¹H NMR, the chemical shifts are reported in parts per

million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm

relative to the CDCl₃ solvent signal (δ 77.16).
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Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin

film of the neat liquid sample was placed between two sodium chloride plates. The spectra

were recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-

MS) with an electron ionization (EI) source. The electron energy was set to 70 eV. The mass-

to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded. The

fragmentation of aromatic ketones typically involves cleavage of the bond alpha to the carbonyl

group. A prominent peak for aromatic ketones is often the benzoyl cation (ArC≡O⁺).[1] The

McLafferty rearrangement is another common fragmentation pathway if an abstractable

gamma-hydrogen is present.[1]

Visualizing the Analytical Workflow
The logical flow of the spectroscopic analysis for the comparison of octanophenone isomers

can be visualized as follows:

Isomer Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Comparison

Synthesis of Octanophenone Isomers Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Elucidation Comparative Analysis of Spectra
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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